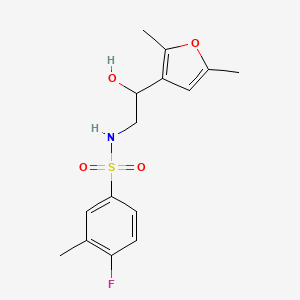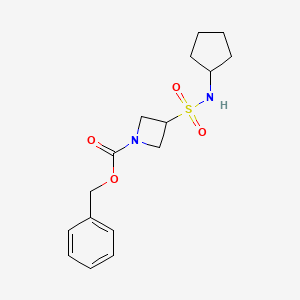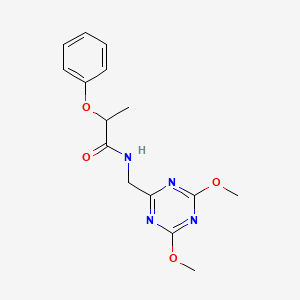![molecular formula C10H11ClN2O2 B2812705 methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 956903-52-9](/img/structure/B2812705.png)
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. This may lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes that rely on metal ions.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high affinity for metal ions. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, its potential applications in vivo have not been extensively studied.
Direcciones Futuras
There are several future directions for research on methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate. One area of interest is the development of new metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Another area of interest is the investigation of its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, more research is needed to understand its mechanism of action and its potential applications in vivo.
Métodos De Síntesis
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can be synthesized by the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, bioinorganic chemistry, and materials science. It has also been used as a probe for the detection of metal ions in biological and environmental samples. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Propiedades
IUPAC Name |
methyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(10(14)15-2)12-13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYMLJTJBKPSA-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)



![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)